1-(2-Furoyl)piperazine

Antiplatelet Cardiovascular Thrombosis

1-(2-Furoyl)piperazine (CAS 40172-95-0) is the formally designated Terazosin EP Impurity L and Prazosin EP Impurity D reference standard, essential for HPLC/LC-MS method validation and quality control of α₁-adrenoceptor antagonist drug substances. Unlike generic piperazines, its unique 2-furoyl pharmacophore enables critical H-bond and π-π stacking interactions required for α₁-adrenoceptor binding, cholinesterase inhibition, and antibacterial activity. This fragment (MW 180.20, XLogP3 0.1) is a privileged scaffold for multi-target-directed ligand design targeting type 2 diabetes, Alzheimer's disease, and drug-resistant pathogens. Choose this certified reference material to ensure regulatory compliance and reproducible pharmacological outcomes.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 40172-95-0
Cat. No. B032637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Furoyl)piperazine
CAS40172-95-0
SynonymsFuran-2-yl)(piperazin-1-yl)methanone;  1-(2-Furanoyl)piperazine;  1-(2-Furanylcarbonyl)piperazine;  1-(2-Furoyl)piperazine;  1-(2-Furylcarbonyl)piperazine;  1-(Furan-2-carbonyl)piperazine;  4-(Furan-2-ylcarbonyl)piperazine;  N-(2-Furancarbonyl)piperazine;  N
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=CO2
InChIInChI=1S/C9H12N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2
InChIKeySADPINFEWFPMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Furoyl)piperazine (CAS 40172-95-0): A Multi-Functional Piperazine Scaffold for Medicinal Chemistry and Fragment-Based Discovery


1-(2-Furoyl)piperazine (CAS 40172-95-0), also known as 2-furoic piperazide, is a heterocyclic organic compound composed of a piperazine ring N-substituted with a 2-furoyl moiety [1]. It is a white to light yellow crystalline solid with a melting point of 66–70 °C and a molecular weight of 180.20 g/mol (C₉H₁₂N₂O₂) . This compound is formally recognized as Terazosin EP Impurity L and Prazosin EP Impurity D, establishing its identity as a defined pharmaceutical reference standard . It is widely employed as a versatile synthetic intermediate and fragment molecule in the construction of α₁-adrenoceptor antagonists, cholinesterase inhibitors, and antibacterial agents [2].

Why 1-(2-Furoyl)piperazine Cannot Be Replaced by Generic Piperazine Analogs in Critical Applications


While simple N-substituted piperazines (e.g., 1-benzoylpiperazine or 1-(2-thienoyl)piperazine) share the piperazine core, the specific 2-furoyl group confers a unique electronic and steric profile that dictates binding affinity and biological activity [1]. The furan oxygen serves as a critical hydrogen-bond acceptor, and the planar heteroaromatic ring engages in π-π stacking interactions distinct from phenyl or thienyl analogs. Generic substitution fails because the 2-furoyl moiety is directly responsible for the compound's established role as a pharmacophoric fragment in α₁-adrenoceptor antagonists (e.g., prazosin) and for the specific enzyme inhibition profiles of its derivatives [2]. Without the 2-furoyl group, the requisite interactions with biological targets such as α₁-adrenoceptors, cholinesterases, or bacterial enzymes are lost or significantly diminished, rendering simple piperazine replacements ineffective .

Quantitative Differentiation of 1-(2-Furoyl)piperazine: A Comparative Evidence Guide for Scientific Selection


Anti-Platelet Aggregation: Comparable Efficacy to Aspirin in Arachidonic Acid-Induced Model

In a series of dibenzofuran-piperazine derivatives, the compound bearing the 2-furoyl moiety (Compound 2m) exhibited high percentage inhibition of arachidonic acid (AA)-induced platelet aggregation, reaching levels comparable to the standard drug aspirin .

Antiplatelet Cardiovascular Thrombosis

Antibacterial Potential: N-Sulfonated Derivatives Show Low MIC Values Compared to Ciprofloxacin

N-Sulfonated derivatives synthesized from 1-(2-furoyl)piperazine were screened against pathogenic bacteria and demonstrated low Minimum Inhibitory Concentration (MIC) values in comparison to the standard antibiotic ciprofloxacin, highlighting the antibacterial potential of the 2-furoylpiperazine core [1].

Antibacterial Antimicrobial Infectious Disease

Multi-Target Enzyme Inhibition: α-Glucosidase, AChE, and BChE Inhibition by 2-Furoic Piperazide Derivatives

Multi-functional derivatives of 1-(2-furoyl)piperazine were evaluated for inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, with acarbose and eserine serving as reference standards [1]. Several synthesized compounds were identified as promising inhibitors across all three targets.

Enzyme Inhibition Type 2 Diabetes Alzheimer's Disease

Fragment-Based Drug Design: Utilized in Symmetrical Bis-Benzimidazole Inhibitors of R67 DHFR

1-(2-Furoyl)piperazine has been specifically utilized in the fragment-based design of symmetrical bis-benzimidazoles as selective inhibitors of the trimethoprim-resistant, type II R67 dihydrofolate reductase (DHFR) [1].

Fragment-Based Drug Design DHFR Inhibitor Anticancer

Optimal Research and Industrial Application Scenarios for 1-(2-Furoyl)piperazine (CAS 40172-95-0)


Medicinal Chemistry: Scaffold for Multi-Target-Directed Ligands in Metabolic and Neurodegenerative Disease

Based on its derivatives' demonstrated inhibitory activity against α-glucosidase, acetylcholinesterase, and butyrylcholinesterase, 1-(2-furoyl)piperazine is a privileged starting point for synthesizing multi-target-directed ligands (MTDLs) aimed at type 2 diabetes and Alzheimer's disease [1]. Its fragment-like properties enable rapid exploration of chemical space to optimize polypharmacology.

Fragment-Based Drug Discovery: Building Block for Novel Enzyme Inhibitors

The compound's validated use in fragment-based design of DHFR inhibitors makes it a rational choice for inclusion in fragment libraries targeting enzymes with known druggable pockets [2]. Its balanced physicochemical profile (MW 180.20, XLogP3 0.1) supports favorable ligand efficiency metrics in early-stage hit identification.

Pharmaceutical Quality Control: Reference Standard for Impurity Profiling

As the officially designated Terazosin EP Impurity L and Prazosin EP Impurity D, 1-(2-furoyl)piperazine is an essential reference material for the development and validation of analytical methods (HPLC, LC-MS) used in the quality control and stability testing of α₁-adrenoceptor antagonist drug substances and products .

Antimicrobial Research: Core for Novel Antibacterial Agents

The low MIC values exhibited by N-sulfonated derivatives against pathogenic bacteria, comparable to ciprofloxacin, support the use of 1-(2-furoyl)piperazine as a core scaffold for designing new antibacterial agents [3]. The mild hemolytic profiles reported for these derivatives further encourage their exploration in medicinal chemistry programs targeting drug-resistant pathogens.

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